molecular formula C26H27FN2O3 B4964244 N-[4-(2-fluorophenoxy)phenyl]-1-(4-methoxybenzyl)-4-piperidinecarboxamide

N-[4-(2-fluorophenoxy)phenyl]-1-(4-methoxybenzyl)-4-piperidinecarboxamide

Cat. No. B4964244
M. Wt: 434.5 g/mol
InChI Key: QCRQTFVADZYCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-fluorophenoxy)phenyl]-1-(4-methoxybenzyl)-4-piperidinecarboxamide, also known as FPBPP, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-[4-(2-fluorophenoxy)phenyl]-1-(4-methoxybenzyl)-4-piperidinecarboxamide exerts its effects through the modulation of several signaling pathways in the brain, including the PI3K/Akt and MAPK/ERK pathways. It has been found to increase the expression of neurotrophic factors such as BDNF and NGF, which promote the growth and survival of neurons. Additionally, N-[4-(2-fluorophenoxy)phenyl]-1-(4-methoxybenzyl)-4-piperidinecarboxamide can reduce the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines, leading to a reduction in inflammation in the brain.
Biochemical and Physiological Effects
N-[4-(2-fluorophenoxy)phenyl]-1-(4-methoxybenzyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects, including the reduction of oxidative stress and inflammation in the brain, the promotion of neuronal growth and survival, and the modulation of neurotransmitter systems. It has also been found to have analgesic and anti-inflammatory effects, making it a potential therapeutic option for pain management.

Advantages and Limitations for Lab Experiments

N-[4-(2-fluorophenoxy)phenyl]-1-(4-methoxybenzyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high yield and purity, as well as its well-characterized mechanism of action. However, there are also limitations to its use, including the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research of N-[4-(2-fluorophenoxy)phenyl]-1-(4-methoxybenzyl)-4-piperidinecarboxamide, including the development of more potent and selective analogs, the investigation of its potential as a treatment for other neurodegenerative diseases, and the exploration of its use in combination with other therapeutic agents. Additionally, further research is needed to determine the safety and efficacy of N-[4-(2-fluorophenoxy)phenyl]-1-(4-methoxybenzyl)-4-piperidinecarboxamide in humans, as well as its potential for drug development.
Conclusion
In conclusion, N-[4-(2-fluorophenoxy)phenyl]-1-(4-methoxybenzyl)-4-piperidinecarboxamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its well-characterized mechanism of action and numerous biochemical and physiological effects make it a viable option for further research, particularly in the treatment of neurodegenerative diseases. However, further research is needed to determine its safety and efficacy in humans and to explore its potential in combination with other therapeutic agents.

Synthesis Methods

N-[4-(2-fluorophenoxy)phenyl]-1-(4-methoxybenzyl)-4-piperidinecarboxamide is synthesized through a multi-step process that involves the coupling of 4-(2-fluorophenoxy)aniline and 4-methoxybenzylpiperidine-4-carboxylic acid. The resulting intermediate is then coupled with piperidine to form the final product. The synthesis of N-[4-(2-fluorophenoxy)phenyl]-1-(4-methoxybenzyl)-4-piperidinecarboxamide has been optimized to improve its yield and purity, making it a viable option for further research.

Scientific Research Applications

N-[4-(2-fluorophenoxy)phenyl]-1-(4-methoxybenzyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective effects and can reduce oxidative stress and inflammation in the brain. Additionally, N-[4-(2-fluorophenoxy)phenyl]-1-(4-methoxybenzyl)-4-piperidinecarboxamide has been shown to have potential as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

N-[4-(2-fluorophenoxy)phenyl]-1-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN2O3/c1-31-22-10-6-19(7-11-22)18-29-16-14-20(15-17-29)26(30)28-21-8-12-23(13-9-21)32-25-5-3-2-4-24(25)27/h2-13,20H,14-18H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRQTFVADZYCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-fluorophenoxy)phenyl]-1-(4-methoxybenzyl)-4-piperidinecarboxamide

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